4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Description
Position 5 carries a phenyl group, contributing to aromatic interactions. The dichlorobenzyl group may enhance metabolic stability and target affinity, while the piperazine linker could modulate solubility and pharmacokinetics .
Properties
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4S/c24-19-7-6-16(12-20(19)25)13-28-8-10-29(11-9-28)22-21-18(17-4-2-1-3-5-17)14-30-23(21)27-15-26-22/h1-7,12,14-15H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESVZHUPKPPKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and a 3,4-dichlorobenzyl group. This unique structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 407.87 g/mol |
| XLogP3-AA | 4.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring allows for versatile binding interactions, which can modulate the activity of target proteins.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it may act as an inhibitor of tyrosinase , an enzyme critical in melanin synthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
- Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, such as serotonin or dopamine receptors, which could influence mood and behavior.
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For example, compounds structurally similar to the target compound have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies indicated that certain derivatives possess notable antibacterial activity, suggesting a potential therapeutic application in infectious diseases .
Anti-inflammatory Effects
In addition to antimicrobial properties, some thieno[2,3-d]pyrimidine derivatives have shown anti-inflammatory activity. A study reported that these compounds can reduce inflammation markers in vitro and in vivo models, indicating their potential use in treating inflammatory conditions .
Case Studies
- Tyrosinase Inhibition : A case study focused on the inhibition of tyrosinase by compounds similar to 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine demonstrated effective competitive inhibition with IC50 values in low micromolar ranges. These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can enhance inhibitory potency against tyrosinase .
- Pharmacokinetic Profiling : Another study evaluated the pharmacokinetic properties of related compounds through oral administration in animal models. Results indicated favorable absorption and distribution characteristics, supporting further development for clinical applications .
Comparison with Similar Compounds
Core Structural Variations
Functional Implications
The sulfonyl group in may enhance hydrogen-bonding interactions with target proteins, improving selectivity.
Electronic and Steric Effects: Fluorophenyl at position 5 () increases electronegativity and metabolic stability compared to the phenyl group in the target compound.
Core Modifications: The cyclopenta-fused core in disrupts aromaticity, which could alter pharmacokinetic properties but may reduce target affinity due to decreased planarity. Phenoxy substitution in simplifies synthesis but may limit interactions with deep binding sites.
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, NaHCO₃ and NaI are used as catalysts in polar aprotic solvents (e.g., DMF or ethanol) to facilitate piperazine-thienopyrimidine coupling. Reaction temperatures range from 80–140°C, with yields optimized by adjusting stoichiometry and reaction time (e.g., 76% yield under reflux conditions for 12–24 hours) . Characterization via ¹H/¹³C NMR and LC-MS confirms structural integrity .
Q. How can researchers purify and characterize this compound effectively?
- Methodological Answer : Post-synthesis purification employs column chromatography (silica gel, eluent: dichloromethane/methanol) or preparative TLC. Structural validation uses:
- NMR spectroscopy : Distinct aromatic proton signals (δ 7.1–8.6 ppm) and piperazine/benzyl group resonances.
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 357–492) confirm molecular weight .
- Melting point analysis : Consistency in reported ranges (e.g., 143–145°C) indicates purity .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Standard assays include:
- Anti-proliferative activity : MTT assays on cancer cell lines (e.g., pancreatic cancer) at concentrations of 1–50 µM, with IC₅₀ calculations .
- Antimicrobial testing : Agar diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or piperazine groups) affect biological activity?
- Methodological Answer : Comparative SAR studies reveal:
- Piperazine substitutions : Electron-withdrawing groups (e.g., dichlorobenzyl) enhance receptor binding affinity, while bulkier groups reduce solubility.
- Thienopyrimidine modifications : 5-Phenyl substitution improves cellular uptake, but methoxy or halogen groups on the phenyl ring alter selectivity (e.g., 3,4-dichloro vs. 4-fluorophenyl derivatives) .
- Triazole/isoxazole tethers : Improve metabolic stability but may reduce potency due to steric hindrance .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).
- Compound stability : Perform stability studies (e.g., HPLC monitoring under physiological pH/temperature).
- Off-target effects : Use orthogonal assays (e.g., kinase profiling or transcriptomics) to identify non-specific interactions .
Q. What strategies improve the oral bioavailability of this compound?
- Methodological Answer :
- Nanoparticle formulation : Starch or PLGA nanoparticles enhance solubility and prolong half-life (e.g., 2.5-fold increase in bioavailability in murine models) .
- Prodrug design : Esterification of polar groups (e.g., hydroxyl or amine) improves intestinal absorption .
- Caco-2 permeability assays : Assess transport efficiency and P-glycoprotein efflux to guide structural optimization .
Q. How can computational tools predict the compound’s drug-likeness and target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., histone methyltransferases or kinases).
- ADMET prediction : SwissADME or pkCSM estimates logP, bioavailability, and CYP450 interactions.
- MD simulations : GROMACS-based simulations validate binding stability over 100+ ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
